molecular formula C21H22Cl2N4O2S B305625 N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305625
M. Wt: 465.4 g/mol
InChI Key: QKDXYDFXQUOXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as DCTA, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool for investigating different biological processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of different enzymes and proteins involved in various biological processes. For example, N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can prevent the growth and proliferation of cancer cells. N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to inhibit the activity of fungal and bacterial enzymes, leading to the disruption of their cell membranes and ultimately their death.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have various biochemical and physiological effects. For example, N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of topoisomerase II and other enzymes involved in DNA replication and cell division. N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its high potency and specificity. N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have a low IC50 value, meaning that it can inhibit the activity of target enzymes and proteins at very low concentrations. This makes it an ideal tool for investigating different biological processes. However, one of the limitations of using N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potential toxicity. N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have cytotoxic effects on some cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in scientific research. One direction is the development of new anticancer agents based on the structure of N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Another direction is the investigation of the potential use of N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new antimicrobial agents based on the structure of N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could help address the growing problem of antibiotic resistance.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3,5-dichloroaniline with 2-(2-methoxyethyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in high yield and purity.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been used in various scientific research applications, including cancer research, infectious disease research, and neuropharmacology. In cancer research, N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to inhibit the growth of different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In infectious disease research, N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In neuropharmacology, N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to modulate the activity of certain neurotransmitters, suggesting its potential use in the treatment of neurological disorders.

properties

Product Name

N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22Cl2N4O2S/c1-29-10-9-27-19(8-7-15-5-3-2-4-6-15)25-26-21(27)30-14-20(28)24-18-12-16(22)11-17(23)13-18/h2-6,11-13H,7-10,14H2,1H3,(H,24,28)

InChI Key

QKDXYDFXQUOXTN-UHFFFAOYSA-N

SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CCC3=CC=CC=C3

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.